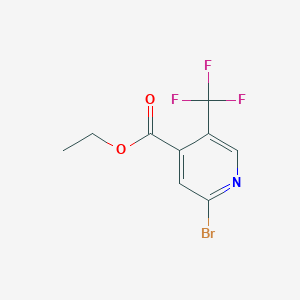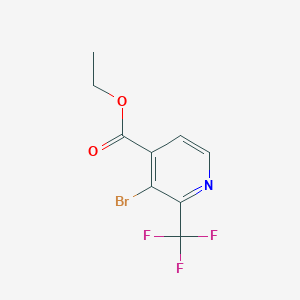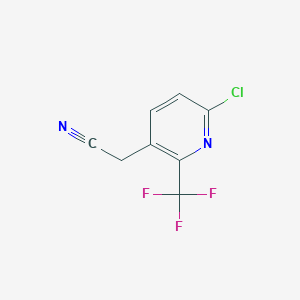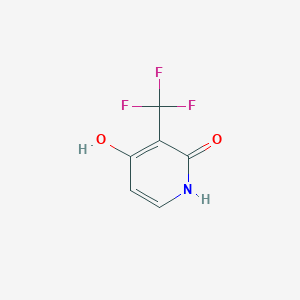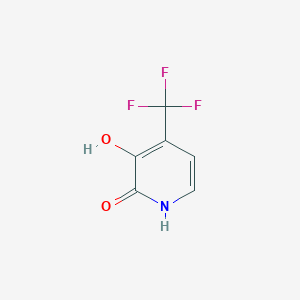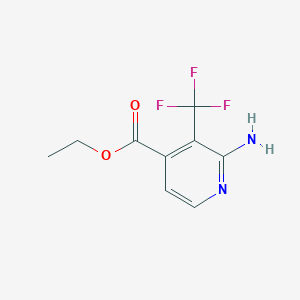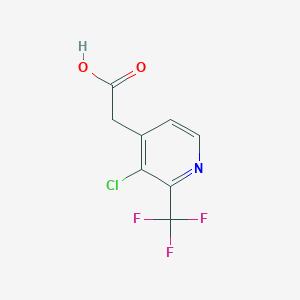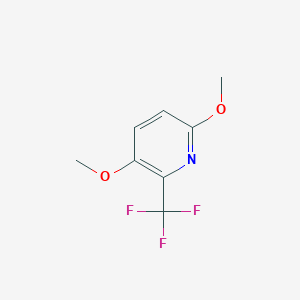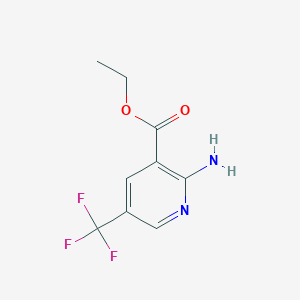![molecular formula C8H9N3O B1408147 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1644602-67-4](/img/structure/B1408147.png)
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the treatment of estrogen receptor positive (ER+) breast cancer .
Mode of Action
This compound acts as a CDK inhibitor . It binds to CDKs, inhibiting their activity and preventing them from driving the cell cycle forward. This results in the arrest of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key problem .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division. This can result in the death of cancer cells, or at least a slowdown in their proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . This is particularly relevant in the context of cancer treatment, where the goal is often to halt the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) to form the desired pyrrolopyrimidine structure . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Iodine in AcOH for iodination reactions.
Reduction: Sodium borohydride (NaBH4) for reduction reactions.
Substitution: Halogenating agents such as phosphorus oxychloride (POCl3) for chlorination reactions.
Major Products Formed
Iodomethyl derivatives: Formed through iodination reactions.
Reduced products: Formed through reduction reactions using NaBH4.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound used as an intermediate in organic synthesis.
4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another derivative used in the synthesis of tricyclic systems.
Uniqueness
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methoxy and methyl groups enhance its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Properties
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUKQOPKMMDFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


